2-(4-Bromo-3-methyl-1H-pyrazol-1-YL)-N-[2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-3(4H)-YL]propanamide
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Overview
Description
2-(4-Bromo-3-methyl-1H-pyrazol-1-YL)-N-[2-methyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-3(4H)-YL]propanamide is a complex organic compound that features a pyrazole ring substituted with a bromo and methyl group, and a benzothieno[2,3-D]pyrimidine moiety
Preparation Methods
The synthesis of 2-(4-Bromo-3-methyl-1H-pyrazol-1-YL)-N-[2-methyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-3(4H)-YL]propanamide typically involves multi-step reactions starting from commercially available precursors. The synthetic route may include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, followed by bromination and methylation.
Synthesis of the benzothieno[2,3-D]pyrimidine core: This involves the cyclization of appropriate thiophene and pyrimidine derivatives.
Coupling of the two moieties: The final step involves the coupling of the pyrazole and benzothieno[2,3-D]pyrimidine units under suitable conditions, often using a coupling reagent like EDCI or DCC.
Chemical Reactions Analysis
2-(4-Bromo-3-methyl-1H-pyrazol-1-YL)-N-[2-methyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-3(4H)-YL]propanamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromo group on the pyrazole ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
2-(4-Bromo-3-methyl-1H-pyrazol-1-YL)-N-[2-methyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-3(4H)-YL]propanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Material Science: The compound’s electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with proteins.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-3-methyl-1H-pyrazol-1-YL)-N-[2-methyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-3(4H)-YL]propanamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets by binding to their active sites, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar compounds to 2-(4-Bromo-3-methyl-1H-pyrazol-1-YL)-N-[2-methyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-3(4H)-YL]propanamide include:
4-Bromo-3-methyl-1-(p-tolyl)-1H-pyrazole: This compound shares the pyrazole ring with a bromo and methyl substitution but lacks the benzothieno[2,3-D]pyrimidine moiety.
4-Bromo-3-nitro-1H-pyrazole: This compound has a similar pyrazole ring but with a nitro group instead of a methyl group.
The uniqueness of 2-(4-Bromo-3-methyl-1H-pyrazol-1-YL)-N-[2-methyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-3(4H)-YL]propanamide lies in its combined structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H20BrN5O2S |
---|---|
Molecular Weight |
450.4 g/mol |
IUPAC Name |
2-(4-bromo-3-methylpyrazol-1-yl)-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanamide |
InChI |
InChI=1S/C18H20BrN5O2S/c1-9-13(19)8-23(21-9)10(2)16(25)22-24-11(3)20-17-15(18(24)26)12-6-4-5-7-14(12)27-17/h8,10H,4-7H2,1-3H3,(H,22,25) |
InChI Key |
ZFHWSBKUNGZSLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1Br)C(C)C(=O)NN2C(=NC3=C(C2=O)C4=C(S3)CCCC4)C |
Origin of Product |
United States |
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